molecular formula C9H11NO4 B2989108 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid CAS No. 2225147-37-3

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid

Cat. No. B2989108
CAS RN: 2225147-37-3
M. Wt: 197.19
InChI Key: CMLLQZWTWJNHSM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 2225147-37-3 . It has a molecular weight of 197.19 and is typically in the form of a powder . The IUPAC name for this compound is 2-methoxy-5-(methoxymethyl)nicotinic acid .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is 1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Electrochemical Reduction

Research into the electroreduction of substituents on a pyridine ring, including carboxyl and methoxycarbonyl groups, offers insights into the reduction potentials and efficiencies for various substituted pyridines. The study suggests potential applications in synthetic chemistry, particularly in the electrochemical reduction processes of pyridine derivatives, which could be relevant for compounds similar to 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid (Nonaka et al., 1981).

Asymmetric Alkylation

The use of trans-2,5-disubstituted pyrrolidines as chiral auxiliaries in the asymmetric alkylation of carboxyamides demonstrates the potential for synthesizing enantioselective compounds. This methodology could be applied to the asymmetric alkylation of derivatives of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, contributing to the synthesis of stereochemically complex molecules (Kawanami et al., 1984).

Decarboxylative Coupling

The Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes to produce substituted pyridines underscores the utility of carboxylic acids as traceless activating groups. This approach could be relevant for the synthesis of pyridine derivatives starting from 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, facilitating regioselective synthesis of pyridine compounds (Neely & Rovis, 2014).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of antimicrobial activity of new pyridine derivatives highlight the potential biomedical applications of pyridine compounds. While not directly related to 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, this research indicates the broader relevance of pyridine derivatives in developing new antimicrobial agents (Patel et al., 2011).

Photophysical Properties of Pyridine Derivatives

Studies on the photophysical properties of lanthanide-based coordination polymers assembled from pyridine derivatives suggest applications in materials science, particularly in the development of luminescent materials. The incorporation of pyridine moieties into coordination polymers, similar to how 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid might be utilized, can lead to materials with unique optical properties (Sivakumar et al., 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLLQZWTWJNHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(N=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid

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